2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-6-5-7-15(13(12)2)22-18(26)11-29-20-24-23-19(25(20)21)14-8-9-16(27-3)17(10-14)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPRKVBPFCDXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.
Biologische Aktivität
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
The molecular formula of the compound is , with a molecular weight of approximately 415.47 g/mol. The presence of the triazole ring and sulfanyl group contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance:
- In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. A study highlighted the enhanced antiproliferative activity of triazole-based compounds against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and HeLa cells (human cervix carcinoma) .
- The compound's structural modifications can significantly influence its potency. For example, a related compound with a triazole instead of an amide bond demonstrated a reduced IC50 value in endothelial cell lines, suggesting improved efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HMEC-1 | 9.6 ± 0.7 |
| Parent Compound | HMEC-1 | 41 ± 3 |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- The compound has shown effectiveness against various bacterial strains and fungi. Research has documented that mercapto-substituted triazoles exhibit significant antibacterial and antifungal activities .
- The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Activity
1,2,4-triazoles have been noted for their anti-inflammatory effects:
- Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several studies have documented the biological activity of similar triazole compounds:
- Anticancer Efficacy : A series of triazole derivatives were synthesized and tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The most active compounds showed IC50 values as low as 6.2 μM against HCT-116 cells .
- Antimicrobial Screening : A study evaluated various triazole derivatives against standard bacterial strains. Compounds demonstrated higher activity compared to traditional antibiotics like streptomycin .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Anti-exudative activity is prominent in furyl-substituted derivatives (), suggesting that electron-rich heterocycles may modulate inflammatory pathways. In contrast, the target compound’s dimethoxy groups could offer distinct pharmacokinetic advantages . Reverse transcriptase inhibitors like AM31 () highlight the importance of hydrogen-bonding substituents (e.g., hydroxyl and nitro groups) for enzyme binding. The target compound’s dimethylphenyl group may introduce steric hindrance, necessitating further binding studies .
- Thioether formation (common to all analogues) typically employs K₂CO₃ or Na₂CO₃ in acetone/ethanol, as seen in and .
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity:
- Furyl-substituted derivatives (e.g., ) demonstrated 57–62% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Enzyme Inhibition:
Solubility and Stability:
- The 3,4-dimethoxy and 2,3-dimethyl substituents likely reduce aqueous solubility compared to pyridinyl or furyl analogues. However, these groups may improve metabolic stability by shielding the triazole core from oxidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. Key steps include cyclization of thiosemicarbazides under reflux in ethanol or DMF, followed by sulfanyl-acetamide coupling. Optimization involves adjusting solvents (e.g., dichloromethane, DMSO), temperature (80–120°C), and catalysts (e.g., HOBt/EDCI for amide bonds). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC (>95% purity) are critical .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of spectroscopic and computational methods:
- NMR : Assign peaks to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm).
- X-ray crystallography : Resolve 3D conformation to study intramolecular interactions (e.g., hydrogen bonding between triazole NH and acetamide carbonyl) .
- DFT calculations : Analyze electron distribution at the sulfanyl group and triazole ring to predict reactivity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase). Include positive controls (e.g., diclofenac for anti-inflammatory activity) .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported biological activity data?
- Methodology :
- SAR analysis : Compare analogs with varying substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl reduces COX-2 affinity but enhances antimicrobial activity) .
- Dose-response studies : Test derivatives at multiple concentrations (1–100 µM) to identify non-linear effects.
- Metabolic stability : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid degradation .
Q. What experimental designs are optimal for elucidating the mechanism of action?
- Methodology :
- Target identification : SPR (surface plasmon resonance) screening against kinase libraries.
- Molecular docking : Model interactions with suspected targets (e.g., EGFR or DNA gyrase) using AutoDock Vina. Validate with mutagenesis (e.g., triazole-binding pocket residues) .
- Pathway analysis : RNA-seq or phosphoproteomics in treated vs. untreated cells to map signaling disruptions .
Q. How can computational methods address discrepancies in solubility and bioavailability predictions?
- Methodology :
- QSAR models : Train on analogs with measured logP and solubility data. Include descriptors like polar surface area and H-bond donors.
- MD simulations : Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion.
- In silico PK : Use GastroPlus to model absorption differences between rodent and human models .
Data Contradiction Analysis
Q. Why do some studies report strong anticancer activity while others show minimal effects?
- Resolution strategies :
- Cell line variability : Test across panels (NCI-60) to identify lineage-specific sensitivity.
- Apoptosis vs. cytostasis : Distinguish via flow cytometry (Annexin V/PI) and cell-cycle analysis.
- Off-target effects : Use CRISPR knockouts (e.g., p53) to isolate primary mechanisms .
Q. How should researchers interpret conflicting results in enzyme inhibition assays?
- Resolution strategies :
- Assay conditions : Compare buffer pH (e.g., triazole protonation at pH 7.4 vs. 6.0) and co-factor requirements (e.g., Mg²⁺ for kinases).
- Substrate competition : Perform kinetic assays (Lineweaver-Burk plots) to classify inhibition type (competitive/non-competitive) .
Structure-Activity Relationship (SAR) Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
